molecular formula C4H5N5O B13112808 1,2,4-Triazine-3-carbohydrazide CAS No. 89033-53-4

1,2,4-Triazine-3-carbohydrazide

Katalognummer: B13112808
CAS-Nummer: 89033-53-4
Molekulargewicht: 139.12 g/mol
InChI-Schlüssel: YHMZMHSTHRUTCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4-Triazine-3-carbohydrazide is a heterocyclic compound that contains a triazine ring with a carbohydrazide functional group. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of nitrogen atoms in the triazine ring imparts unique chemical properties, making it a versatile building block for the synthesis of various derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,4-Triazine-3-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of carbohydrazide with 1,2-dicarbonyl compounds. This reaction typically yields a series of ylidene derivatives, such as mono- or bishydrazones, depending on the structure of the dicarbonyl compound and the nature of the solvent . Another method involves the [4 + 2] domino annulation reactions, which are efficient and provide moderate to high yields using easily available materials like ketones, aldehydes, alkynes, secondary alcohols, and alkenes .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The process may include the use of hydrazine or its aqueous solutions with formamide at elevated temperatures (140° to 210°C) to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4-Triazine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common due to the presence of nitrogen atoms in the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve specific solvents and temperature control to optimize yields.

Major Products Formed

The major products formed from these reactions include various hydrazones, dihydrotriazinones, and other nitrogen-rich derivatives .

Vergleich Mit ähnlichen Verbindungen

1,2,4-Triazine-3-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatile chemical reactivity and wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.

Eigenschaften

CAS-Nummer

89033-53-4

Molekularformel

C4H5N5O

Molekulargewicht

139.12 g/mol

IUPAC-Name

1,2,4-triazine-3-carbohydrazide

InChI

InChI=1S/C4H5N5O/c5-8-4(10)3-6-1-2-7-9-3/h1-2H,5H2,(H,8,10)

InChI-Schlüssel

YHMZMHSTHRUTCD-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=NC(=N1)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.